molecular formula C13H12N2O2 B2589113 8-allyl-2-imino-2H-chromene-3-carboxamide CAS No. 332177-14-7

8-allyl-2-imino-2H-chromene-3-carboxamide

Cat. No.: B2589113
CAS No.: 332177-14-7
M. Wt: 228.251
InChI Key: NHLQWUMWDBCLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-allyl-2-imino-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.253 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 8-allyl-2-imino-2H-chromene-3-carboxamide typically involves the reaction of 8-allyl-2H-chromene-3-carboxylic acid with an appropriate amine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions may include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran for several hours.

Chemical Reactions Analysis

8-allyl-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

8-allyl-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound for biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-allyl-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

8-allyl-2-imino-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-imino-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-4-8-5-3-6-9-7-10(12(14)16)13(15)17-11(8)9/h2-3,5-7,15H,1,4H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLQWUMWDBCLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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